molecular formula C21H16N2O3 B5863916 2-(2-furyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

2-(2-furyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B5863916
M. Wt: 344.4 g/mol
InChI Key: RJUSLWSMPMGVSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furyl-quinoxaline derivatives involves multi-component reactions, utilizing starting materials like 8-hydroxyquinoline and Meldrum’s acid, under conditions that promote intramolecular cyclization to yield the target products. These methods emphasize atom economy and the use of readily available reactants, showcasing the efficiency and accessibility of synthesizing complex furyl-containing compounds (Lichitsky, Komogortsev, & Melekhina, 2022).

Molecular Structure Analysis

The molecular structure of furyl-quinoxaline compounds has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, confirming the presence of the furyl and quinoxaline moieties. These structural analyses are crucial for understanding the compound's reactivity and properties (Zubkov et al., 2007).

Chemical Reactions and Properties

Furyl-quinoxaline derivatives exhibit a range of chemical behaviors, including electrophilic substitution reactions, highlighting the reactivity of the furan ring and the quinoline fragment under various conditions. These reactions are pivotal for functionalizing the compound and enhancing its utility in chemical synthesis (Aleksandrov et al., 2011).

properties

IUPAC Name

2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUSLWSMPMGVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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